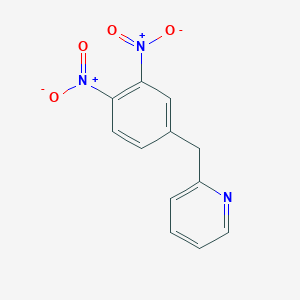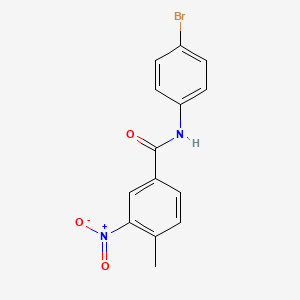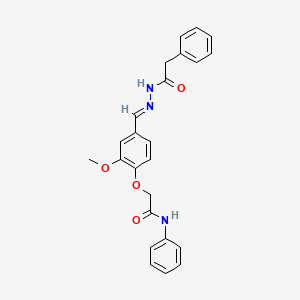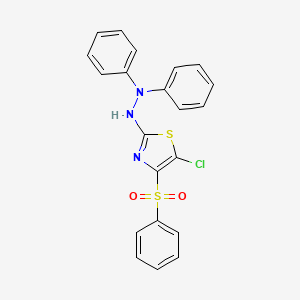
2-(3,4-Dinitrobenzyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dinitrobenzyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a 3,4-dinitrobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dinitrobenzyl)pyridine typically involves the nitration of benzylpyridine. The process begins with the addition of benzylpyridine to a solution of sulfuric acid, followed by the careful addition of fuming nitric acid while maintaining a low temperature. The reaction mixture is then allowed to stand at room temperature before being heated in a water bath. The product is isolated by pouring the reaction mixture into crushed ice and neutralizing with aqueous ammonia. The organic layer is then dried and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3,4-Dinitrobenzyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of dinitrobenzyl derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-(3,4-diaminobenzyl)pyridine.
Substitution: Formation of substituted benzylpyridine derivatives.
科学的研究の応用
2-(3,4-Dinitrobenzyl)pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of 2-(3,4-Dinitrobenzyl)pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro groups can undergo redox reactions, while the pyridine ring can participate in coordination with metal ions. These interactions can lead to various biological and chemical effects, depending on the specific application and conditions.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dinitrobenzyl)pyridine
- 2-(4-Nitrobenzyl)pyridine
- 2-(2-Nitrobenzyl)thiopyridine
Uniqueness
2-(3,4-Dinitrobenzyl)pyridine is unique due to the specific positioning of the nitro groups on the benzyl ring, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds .
特性
CAS番号 |
136133-84-1 |
|---|---|
分子式 |
C12H9N3O4 |
分子量 |
259.22 g/mol |
IUPAC名 |
2-[(3,4-dinitrophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-5-4-9(8-12(11)15(18)19)7-10-3-1-2-6-13-10/h1-6,8H,7H2 |
InChIキー |
UGKKIRQDCJVCPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11991004.png)

![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)
![Ethyl 7-(4-bromobenzoyl)-3-(naphthalen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991015.png)



![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11991044.png)
![2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11991047.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11991050.png)
![N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991058.png)
![Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate](/img/structure/B11991060.png)
